4,6-di(1H-imidazol-1-yl)-N-methyl-N-phenyl-1,3,5-triazin-2-amine
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Overview
Description
N-[4,6-di(1H-imidazol-1-yl)-1,3,5-triazin-2-yl]-N-methyl-N-phenylamine is a complex organic compound featuring multiple heterocyclic rings. This compound is notable for its unique structure, which includes imidazole and triazine rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-di(1H-imidazol-1-yl)-1,3,5-triazin-2-yl]-N-methyl-N-phenylamine typically involves the formation of imidazole and triazine rings through a series of controlled reactions. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This process allows for the inclusion of various functional groups, enhancing the versatility of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[4,6-di(1H-imidazol-1-yl)-1,3,5-triazin-2-yl]-N-methyl-N-phenylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and triazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4,6-di(1H-imidazol-1-yl)-1,3,5-triazin-2-yl]-N-methyl-N-phenylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4,6-di(1H-imidazol-1-yl)-1,3,5-triazin-2-yl]-N-methyl-N-phenylamine involves its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, influencing various biochemical pathways. Additionally, the triazine ring can interact with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[4,6-di(1H-imidazol-1-yl)-1,3,5-triazin-2-yl]-N-methyl-N-phenylamine is unique due to its combination of imidazole and triazine rings, which confer distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable subject for further research and application development.
Properties
Molecular Formula |
C16H14N8 |
---|---|
Molecular Weight |
318.34 g/mol |
IUPAC Name |
4,6-di(imidazol-1-yl)-N-methyl-N-phenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C16H14N8/c1-22(13-5-3-2-4-6-13)14-19-15(23-9-7-17-11-23)21-16(20-14)24-10-8-18-12-24/h2-12H,1H3 |
InChI Key |
SAZPNQSUEPKYMD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3C=CN=C3)N4C=CN=C4 |
Origin of Product |
United States |
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